molecular formula C28H25F3N2O3 B4570286 2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

Cat. No.: B4570286
M. Wt: 494.5 g/mol
InChI Key: PWUSYNBIHNGQFY-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide is a useful research compound. Its molecular formula is C28H25F3N2O3 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.18172715 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Rearrangements and Synthesis

One notable area of research involves the chemical rearrangements and synthesis of acrylamide derivatives. For instance, studies on 2-cyano acrylamide derivatives have demonstrated their potential in creating novel compounds through double rearrangement processes. These processes have led to the synthesis of unique oxazin and diazinone structures, providing insights into the chemical behavior and reactivity of cyano acrylamide derivatives under specific conditions (Yokoyama et al., 1985).

Corrosion Inhibition

In the domain of materials science, acrylamide derivatives have been investigated for their corrosion inhibition properties. A study focusing on the impact of these derivatives on copper in nitric acid solutions revealed that they serve as effective corrosion inhibitors. This research highlighted the potential of acrylamide derivatives in protecting metals from corrosion, thereby extending their lifespan and reliability in various industrial applications (Abu-Rayyan et al., 2022).

Photophysical Properties

Research into the photophysical properties of acrylamide derivatives has uncovered their distinct optical behaviors. For example, studies on 3-aryl-2-cyano acrylamide derivatives have shown how their crystal structure influences luminescence and mechanofluorochromic properties. Such findings are crucial for the development of materials with tailored optical properties for applications in sensors, displays, and other photonic devices (Song et al., 2015).

Liquid Crystalline Properties

The exploration of liquid crystalline polyacetylenes containing acrylamide derivatives has revealed the ability to tune molecular alignments through mechanical perturbations. This research offers promising insights into the design and development of liquid crystal-based materials with adjustable properties, suitable for advanced optical and electronic applications (Kong & Tang, 1998).

Modulating Carbene Reactivity

In the field of organometallic chemistry, acrylamido carbenes have been synthesized to study their reactivity and potential applications. This research has demonstrated the possibility of modulating carbene reactivity through the incorporation of acrylamide moieties, opening new pathways for the development of catalysis and synthetic methodologies (Mushinski et al., 2012).

Properties

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N2O3/c1-17-10-18(2)26(19(3)11-17)33-27(34)22(15-32)12-20-8-9-24(25(14-20)35-4)36-16-21-6-5-7-23(13-21)28(29,30)31/h5-14H,16H2,1-4H3,(H,33,34)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUSYNBIHNGQFY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
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2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
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2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.